molecular formula C12H19NO2 B1667733 Bamethan CAS No. 3703-79-5

Bamethan

Cat. No.: B1667733
CAS No.: 3703-79-5
M. Wt: 209.28 g/mol
InChI Key: RDUHXGIIUDVSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bamethan is a chemical compound known for its vasodilatory properties. It is primarily used to treat peripheral vascular diseases by dilating blood vessels and improving blood flow. This compound is an adrenaline derivative developed by C. H. Boehringer Sohn and has been used in the treatment of various circulatory disturbances, including vasospastic conditions, arteriosclerotic peripheral vascular disease, Raynaud’s syndrome, and occlusive vascular disease of the legs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bamethan can be synthesized through a series of chemical reactions involving the condensation of butylamine with p-hydroxyphenylacetone, followed by reduction and subsequent purification steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Bamethan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and substituted phenyl compounds .

Scientific Research Applications

Bamethan has a wide range of scientific research applications:

Mechanism of Action

Bamethan exerts its effects by stimulating adrenergic beta-receptors, leading to the dilation of peripheral blood vessels. This action results in improved blood flow and reduced vascular resistance. The molecular targets involved include adrenergic beta-receptors, which are part of the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

    Isoxsuprine: Another vasodilator used to treat similar conditions.

    Buphenine: A phenylethanolamine derivative with vasodilatory properties.

    Buflomedil: Used for peripheral vascular diseases with a similar mechanism of action.

Uniqueness of Bamethan

This compound is unique due to its specific adrenergic beta-receptor stimulation, which provides a targeted vasodilatory effect. Its chemical structure allows for effective interaction with these receptors, making it a valuable therapeutic agent in the treatment of peripheral vascular diseases .

Properties

IUPAC Name

4-[2-(butylamino)-1-hydroxyethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHXGIIUDVSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046144
Record name Bamethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3703-79-5
Record name Bamethan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3703-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bamethan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamethan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13206
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bamethan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamethan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMETHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y08ZFJ9TFK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamethan
Reactant of Route 2
Reactant of Route 2
Bamethan
Reactant of Route 3
Reactant of Route 3
Bamethan
Reactant of Route 4
Reactant of Route 4
Bamethan
Reactant of Route 5
Bamethan
Reactant of Route 6
Reactant of Route 6
Bamethan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.